Product packaging for 5-(Furan-2-yl)-3-methylpent-2-enal(Cat. No.:CAS No. 56522-86-2)

5-(Furan-2-yl)-3-methylpent-2-enal

Cat. No.: B15467110
CAS No.: 56522-86-2
M. Wt: 164.20 g/mol
InChI Key: LMZIDIIPEJVGRV-UHFFFAOYSA-N
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Description

Significance of Furanosesquiterpenoid Aldehydes in Organic and Natural Product Chemistry

Furanosesquiterpenoids are a class of naturally occurring compounds characterized by a C15 skeleton and the presence of a furan (B31954) ring. The inclusion of an aldehyde group, particularly in an α,β-unsaturated system, further enhances their chemical reactivity and biological potential. These compounds are widespread in nature, having been isolated from various terrestrial and marine organisms, including plants and fungi. nih.govlibretexts.org

The significance of furanosesquiterpenoid aldehydes in organic chemistry stems from their utility as synthetic intermediates. The furan ring can undergo a variety of transformations, including Diels-Alder reactions and oxidations, providing pathways to complex molecular architectures. mdpi.com The α,β-unsaturated aldehyde is a versatile functional group that can participate in numerous reactions such as Michael additions, nucleophilic additions to the carbonyl group, and various cycloadditions.

From a natural product chemistry perspective, furanosesquiterpenoid aldehydes are of interest due to their diverse biological activities. Many compounds within this class have demonstrated antifungal, antibacterial, and cytotoxic properties. nih.gov This bioactivity is often attributed to the reactive nature of the α,β-unsaturated aldehyde moiety, which can interact with biological nucleophiles such as amino acid residues in proteins.

Academic Challenges and Research Opportunities Posed by the α,β-Unsaturated Aldehyde and Furan Moieties

The combination of an α,β-unsaturated aldehyde and a furan ring within the same molecule presents both challenges and opportunities for chemists.

Challenges:

Reactivity and Stability: The high reactivity of the α,β-unsaturated aldehyde can lead to instability, making isolation and purification challenging. These compounds can be prone to polymerization, oxidation, or undesired side reactions under certain conditions.

Selective Synthesis: The synthesis of polysubstituted furans and the stereoselective construction of the α,β-unsaturated aldehyde can be complex. Achieving the desired regioselectivity and stereochemistry often requires sophisticated synthetic strategies and catalyst systems.

Structural Elucidation: While modern spectroscopic techniques have greatly simplified structure determination, the unambiguous assignment of complex structures, especially those with multiple stereocenters, can still be a formidable task. nih.gov

Research Opportunities:

Novel Reactivity: The interplay between the furan and the unsaturated aldehyde can lead to novel and unexplored chemical reactivity, offering opportunities for the development of new synthetic methodologies.

Drug Discovery: The inherent biological activity of this structural motif makes it a promising scaffold for the development of new therapeutic agents. mdpi.com Exploring the structure-activity relationships of a library of synthetic analogues could lead to the discovery of potent and selective drug candidates.

Biomimetic Synthesis: Investigating the biosynthetic pathways of naturally occurring furanosesquiterpenoid aldehydes can inspire the development of efficient and environmentally benign biomimetic syntheses. mdpi.com

Current Research Landscape and Future Trajectories for the Compound

While direct research on 5-(Furan-2-yl)-3-methylpent-2-enal is limited, the broader field of furan-containing natural products is an active area of investigation. Current research focuses on:

Total Synthesis: The total synthesis of complex furanosesquiterpenoids continues to be a driving force for the development of new synthetic methods.

Medicinal Chemistry: The synthesis and biological evaluation of analogues of naturally occurring furan-containing compounds are being pursued to identify new drug leads. mdpi.com

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis of furanoids is a growing area, offering a green and efficient alternative to traditional chemical methods.

Future research on compounds like this compound is likely to be directed towards:

Exploration of Natural Sources: Continued investigation of diverse flora and fauna may lead to the discovery of this and other novel furanosesquiterpenoids.

Biological Profiling: Comprehensive biological screening of this compound and its derivatives could uncover new pharmacological activities.

Development of Synthetic Libraries: The creation of libraries of related compounds for high-throughput screening will be crucial for exploring their therapeutic potential.

Methodological Approaches in the Study of Complex Natural Products

The study of complex natural products like this compound involves a multidisciplinary approach encompassing isolation, structure elucidation, synthesis, and biological evaluation. nih.gov

Isolation and Purification:

Extraction: The initial step involves the extraction of the compound from its natural source using appropriate solvents.

Chromatography: A variety of chromatographic techniques, including column chromatography, high-performance liquid chromatography (HPLC), and gas chromatography (GC), are employed to isolate the pure compound from the complex mixture of natural products. nih.gov

Structure Elucidation:

Spectroscopy: The structure of the isolated compound is determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS). nih.govmdpi.com Infrared (IR) spectroscopy provides information about the functional groups present.

Synthesis:

Retrosynthetic Analysis: The design of a synthetic route to the target molecule typically begins with a retrosynthetic analysis, breaking down the complex structure into simpler, commercially available starting materials.

Methodology Development: The synthesis of complex natural products often necessitates the development of new chemical reactions and strategies. mdpi.com

Biological Evaluation:

Bioassays: The isolated or synthesized compound is tested in a variety of bioassays to determine its biological activity.

Data Tables

The following tables provide a summary of related furan-containing compounds found in the literature.

Table 1: Examples of Naturally Occurring Furan-Containing Aldehydes and Ketones

Compound NameNatural SourceKey Structural Features
Vanillin libretexts.orgVanilla beansFuran-like aromatic ring with aldehyde
Benzaldehyde libretexts.orgAlmondsAromatic aldehyde
Furfural (B47365) mdpi.comVarious agricultural byproductsFuran-2-carbaldehyde
(E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one mdpi.comSyntheticFuran ring, α,β-unsaturated ketone

Interactive Data Table: Physicochemical Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(E)-5-(Furan-3-yl)-2-methylpent-2-en-1-ol22391-29-3C₁₀H₁₄O₂166.22
5-(Furan-3-yl)-2-methylpent-1-en-3-ol72075-28-6C₁₀H₁₄O₂166.22
(2E)-3-(Furan-2-yl)prop-2-enal39511-08-5C₇H₆O₂122.12

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B15467110 5-(Furan-2-yl)-3-methylpent-2-enal CAS No. 56522-86-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56522-86-2

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

5-(furan-2-yl)-3-methylpent-2-enal

InChI

InChI=1S/C10H12O2/c1-9(6-7-11)4-5-10-3-2-8-12-10/h2-3,6-8H,4-5H2,1H3

InChI Key

LMZIDIIPEJVGRV-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=O)CCC1=CC=CO1

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization Strategies

Total Synthesis Approaches to 5-(Furan-2-yl)-3-methylpent-2-enal

The total synthesis of this compound, a molecule featuring a furan (B31954) ring connected to a substituted pentenal chain, can be approached through various synthetic routes. The key challenge lies in the selective construction of the carbon-carbon bonds and the control of the stereochemistry at the double bond and the chiral center.

A plausible retrosynthetic analysis of this compound would involve disconnecting the molecule at key positions to identify simpler, readily available starting materials. A primary disconnection can be made at the C4-C5 bond, separating the furan-containing fragment from the pentenal core. This leads to a furan-based organometallic reagent and a suitable electrophilic partner.

Another effective strategy is the disconnection of the C2-C3 double bond via a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction. This approach would involve a phosphonium (B103445) ylide or a phosphonate (B1237965) ester derived from a furan-containing precursor and an appropriate aldehyde or ketone.

A third disconnection strategy could target the C3-C4 bond, which could be formed through an aldol (B89426) condensation reaction between a furan-containing aldehyde and a suitable ketone, followed by dehydration.

Table 1: Potential Retrosynthetic Disconnections and Key Intermediates

Disconnection StrategyKey Intermediates
C4-C5 Bond CleavageFuran-2-yllithium or Furan-2-ylmagnesium bromide, 3-methylpent-2-enal precursor
C2-C3 Double Bond Formation2-(Bromomethyl)furan-derived phosphonium salt, 3-methylbutanal
C3-C4 Bond FormationFurfural (B47365), 2-butanone

The construction of the this compound core can be achieved using a variety of modern synthetic transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed to form the C4-C5 bond between a furan boronic acid or a furan stannane (B1208499) and a suitable vinyl halide.

Olefin metathesis, a powerful tool for the formation of carbon-carbon double bonds, could also be envisioned for the synthesis of the pentenal chain. A ring-closing metathesis approach starting from a furan-containing diene could be a viable strategy.

Furthermore, modern variations of the aldol reaction, utilizing specific catalysts to control the regioselectivity and stereoselectivity, could be employed to construct the C3-C4 bond and set the stereocenter at C3.

The presence of a chiral center at C3 and a double bond at C2 means that this compound can exist as different stereoisomers. The stereoselective synthesis of these isomers is of great importance, particularly for applications where specific stereochemistry is required.

The synthesis of specific diastereomers (E/Z isomers) of the double bond can be controlled by the choice of the olefination reaction. For example, the Horner-Wadsworth-Emmons reaction typically favors the formation of the E-isomer, while the Wittig reaction can be tuned to produce either the E- or Z-isomer depending on the reaction conditions and the nature of the ylide.

The enantioselective synthesis of a specific enantiomer at the C3 position can be achieved through various methods. One approach is the use of a chiral auxiliary attached to one of the reactants, which directs the stereochemical outcome of the key bond-forming reaction. Another powerful method is the use of a chiral catalyst in an asymmetric reaction. For instance, a chiral Lewis acid could be used to catalyze an enantioselective aldol reaction. wikipedia.org

Asymmetric Synthesis and Enantioselective Catalysis Applied to Analogues

The principles of asymmetric synthesis and enantioselective catalysis are not only applicable to this compound itself but also to a wide range of its analogues. The development of these methods is crucial for accessing a diverse library of chiral furan-containing compounds.

The aldehyde functional group in analogues of this compound is a key handle for various chemical transformations. The development of chiral catalysts that can control the stereochemistry of reactions involving this group is an active area of research. thieme-connect.denih.gov

Chiral organocatalysts, such as proline and its derivatives, have been shown to be effective in catalyzing asymmetric aldol and Michael reactions of aldehydes. These catalysts can activate the aldehyde by forming a chiral enamine intermediate, which then reacts with the electrophile in a stereocontrolled manner.

Transition metal-based chiral catalysts, such as those based on rhodium, palladium, or iridium, can also be employed for the enantioselective functionalization of aldehydes. These catalysts can be used in a variety of reactions, including asymmetric hydrogenation, hydroformylation, and allylation. The diastereoselective palladium-catalyzed allylation of aldehydes with 3-bromomethyl-5H-furan-2-one is one such example that allows for the synthesis of β-(hydroxymethylaryl/alkyl)-α-methylene-γ-butyrolactones with a syn relative configuration. rsc.org

The synthesis of enantiomerically pure analogues of this compound often relies on the availability of chiral precursors with a defined absolute configuration. Several enantioselective approaches can be used to prepare such precursors.

One common strategy is the enzymatic resolution of a racemic mixture of a key intermediate. Lipases, for example, can selectively acylate one enantiomer of an alcohol, allowing for the separation of the two enantiomers.

Another powerful approach is the use of asymmetric synthesis to create the chiral center in the precursor. For example, an asymmetric Diels-Alder reaction can be used to construct a cyclic precursor with multiple stereocenters, which can then be further elaborated to the desired furan-containing compound. wikipedia.org The enantioselective synthesis of furan atropisomers has been achieved through an oxidative central-to-axial chirality conversion strategy, starting from enantioenriched dihydrofuran precursors. nih.govacs.org Similarly, enantiomerically enriched (3-furyl)-2-pyran derivatives, which are key intermediates for bioactive natural products, have been synthesized through a sequence involving a chiral allylation and a ring-closing metathesis reaction. capes.gov.br

Chemical Derivatization and Analogue Synthesis for Mechanistic Probes

The strategic chemical modification of this compound is crucial for generating analogues that can serve as mechanistic probes. These probes are instrumental in elucidating reaction mechanisms, identifying binding interactions, and understanding the role of different structural components in its biological or chemical activity.

The α,β-unsaturated aldehyde is a highly reactive functional group susceptible to a variety of chemical transformations. Its modification can provide valuable insights into the importance of the electrophilic character of the double bond and the reactivity of the aldehyde.

Reduction of the Aldehyde and/or Alkene: Selective reduction of the aldehyde or the carbon-carbon double bond can generate a range of analogues. The choice of reducing agent is critical for achieving the desired chemoselectivity. For instance, sodium borohydride (B1222165) is known to selectively reduce aldehydes in the presence of α,β-unsaturated systems under controlled conditions, yielding the corresponding allylic alcohol. qub.ac.uk Conversely, catalytic hydrogenation using specific catalysts can selectively reduce the double bond, leaving the aldehyde intact. nih.gov The use of agents like 2-phenylbenzimidazoline, generated in situ, has also been shown to be effective for the chemoselective reduction of conjugated double bonds in furan-containing systems. nih.gov

Table 1: Selective Reduction Strategies for the α,β-Unsaturated Aldehyde System

Desired ProductReagent/CatalystKey Features
5-(Furan-2-yl)-3-methylpent-2-en-1-olSodium Borohydride (NaBH₄)Chemoselective reduction of the aldehyde.
5-(Furan-2-yl)-3-methylpentanalCatalytic Hydrogenation (e.g., Pd/C with specific modifiers)Selective reduction of the C=C double bond.
5-(Furan-2-yl)-3-methylpentan-1-olStronger reducing agents (e.g., LiAlH₄) or two-step reductionReduction of both the aldehyde and the C=C double bond.

Olefination and Condensation Reactions: The aldehyde functionality serves as a handle for chain extension and the introduction of diverse substituents through olefination reactions like the Wittig masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.comyoutube.com and Horner-Wadsworth-Emmons (HWE) reactions. alfa-chemistry.comwikipedia.orgconicet.gov.arorganic-chemistry.orgclockss.org These reactions allow for the synthesis of analogues with modified electronic and steric properties at the α- and β-positions. For instance, reaction with stabilized phosphorus ylides can introduce ester or ketone functionalities. The Claisen-Schmidt condensation provides another avenue for derivatization, reacting the aldehyde with ketones to form extended conjugated systems. rsc.orgresearchgate.net

The furan ring is an electron-rich aromatic heterocycle that can undergo a range of transformations, providing a means to probe the role of the heterocyclic core.

Electrophilic Aromatic Substitution: The furan ring is highly susceptible to electrophilic substitution, with a strong preference for reaction at the C5 position (and to a lesser extent, the C2 position if unsubstituted). quora.compearson.comchemicalbook.comnumberanalytics.comvaia.comyoutube.comyoutube.com This reactivity can be exploited to introduce a variety of substituents, including nitro groups (nitration), halogens (halogenation), and acyl groups (Friedel-Crafts acylation). Such modifications can alter the electronic properties of the furan ring and introduce new functional handles for further derivatization.

Diels-Alder Cycloaddition: The furan ring can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. rsc.orgmdpi.comnih.govyoutube.comthieme-connect.de This [4+2] cycloaddition reaction leads to the formation of bicyclic adducts, effectively transforming the planar furan ring into a three-dimensional structure. This strategy is valuable for investigating the importance of the planarity and aromaticity of the furan ring for its activity. The reactivity and selectivity of these reactions can be influenced by substituents on the furan ring. rsc.org

Table 2: Derivatization Strategies Targeting the Furan Ring

Reaction TypeReagentsPotential Modification
NitrationNitric acid/acetic anhydrideIntroduction of a nitro group at the 5-position.
BrominationN-Bromosuccinimide (NBS)Introduction of a bromine atom at the 5-position.
Diels-Alder ReactionMaleic anhydride, N-substituted maleimidesFormation of a 7-oxabicyclo[2.2.1]heptene derivative.

Modifications to the pentane (B18724) chain, including the methyl group at the C3 position, can be used to probe steric and conformational requirements.

Synthesis of Analogues with Modified Side Chains: The synthesis of analogues with different alkyl substituents at the C3 position can be achieved by employing appropriately substituted aldehydes or ketones in the initial synthetic steps, such as aldol condensation or Wittig-type reactions. For example, using a different enolate in a Claisen-Schmidt condensation with furfural can lead to analogues with varied substitution patterns on the pentane chain.

Remote Functionalization: While direct functionalization of the saturated carbons of the pentane chain is challenging, synthetic strategies can be designed to introduce functionality at these positions from the outset. For example, starting with a furan derivative bearing a functionalized side chain allows for the construction of analogues with probes or reactive groups at specific locations along the pentane backbone.

Mechanistic Investigations of Chemical Reactivity and Transformations

Reactions Involving the α,β-Unsaturated Aldehyde System

The α,β-unsaturated aldehyde functionality is a versatile electrophilic system, susceptible to attack at two primary locations: the carbonyl carbon (C1) and the β-carbon (C3) of the conjugated system. The specific course of a reaction is heavily influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Nucleophilic attack on 5-(Furan-2-yl)-3-methylpent-2-enal can proceed via two main pathways: direct (1,2-) addition to the carbonyl group or conjugate (1,4-) addition to the β-position of the double bond.

Direct (1,2-) Addition: This pathway is generally favored by "hard" nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi). The reaction involves the direct attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a secondary allylic alcohol upon workup. The steric hindrance from the methyl group at C3 may influence the approach of the nucleophile.

Conjugate (1,4-) Addition: This pathway is preferred by "soft" nucleophiles, most notably organocuprates (Gilman reagents, R₂CuLi), as well as enolates, amines, and thiols. The reaction proceeds via the Michael addition mechanism, where the nucleophile adds to the β-carbon, forming an enolate intermediate. This enolate is then protonated during workup to yield a saturated aldehyde.

The regioselectivity of these additions is a critical aspect of synthetic planning. The use of Lewis acids can also influence the outcome by coordinating to the carbonyl oxygen, thereby enhancing the electrophilicity of the β-carbon and promoting conjugate addition.

Table 1: Predicted Regioselectivity of Nucleophilic Additions

Nucleophile Type Reagent Example Predicted Major Product Type
Hard Nucleophile Isopropylmagnesium bromide 1,2-Addition (Secondary Alcohol)
Soft Nucleophile Lithium dimethylcuprate 1,4-Addition (Saturated Aldehyde)
Amine Diethylamine 1,4-Addition (β-Amino Aldehyde)

The conjugated double bond of the α,β-unsaturated aldehyde system can act as a dienophile in Diels-Alder reactions. However, intramolecular variants are more common for such substrates. For an intramolecular Diels-Alder reaction to occur, the molecule would need to possess a diene functionality tethered to the main chain. In the case of this compound, the furan (B31954) ring itself can act as the diene, leading to potential intramolecular Diels-Alder furan (IMDAF) reactions under specific conditions, typically requiring thermal or Lewis acid catalysis. The stereochemical outcome of such reactions is governed by the geometry of the transition state, with factors like the length and flexibility of the tether playing a crucial role. Studies on similar systems have shown that the presence of methyl groups on the dienophile can impact reactivity due to steric interactions in the transition state. scispace.com

The aldehyde and alkene functionalities can be selectively or fully transformed through oxidation and reduction reactions.

Reduction:

Selective Aldehyde Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) at low temperatures can selectively reduce the aldehyde to a primary allylic alcohol, (E)-5-(furan-2-yl)-3-methylpent-2-en-1-ol, leaving the carbon-carbon double bond intact.

Selective Alkene Reduction: Catalytic hydrogenation using specific catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), can selectively reduce the conjugated double bond to yield 5-(furan-2-yl)-3-methylpentanal.

Complete Reduction: More powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions (e.g., H₂/Pd-C) will reduce both the aldehyde and the double bond, resulting in the saturated alcohol, 5-(furan-2-yl)-3-methylpentan-1-ol.

Oxidation:

Aldehyde Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, (E)-5-(furan-2-yl)-3-methylpent-2-enoic acid, using mild oxidizing agents like Tollens' reagent (Ag(NH₃)₂⁺) or sodium chlorite (B76162) (NaClO₂). More vigorous oxidants risk degrading the furan ring.

Epoxidation: The electron-deficient double bond is generally resistant to epoxidation by peroxy acids like m-CPBA. However, nucleophilic epoxidation methods can be employed. It is also known that furan ring oxidation can lead to reactive intermediates.

Reactivity and Transformations of the Furan Ring

The furan ring is an electron-rich aromatic heterocycle that readily participates in various reactions, including electrophilic substitutions and cycloadditions.

The furan ring is significantly more reactive towards electrophiles than benzene. Electrophilic attack occurs preferentially at the C5 position (α to the oxygen and adjacent to the existing substituent) because the resulting carbocation intermediate is most effectively stabilized by resonance, involving the lone pair of the oxygen atom. The existing 2-substituent, an electron-withdrawing alkenyl aldehyde chain, deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. However, the directing effect remains, favoring substitution at the C5 position. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions, although they must be conducted under very mild conditions to avoid polymerization or ring-opening of the sensitive furan nucleus.

The furan ring in this compound can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov

Diels-Alder Reactivity: The reactivity of furan as a diene is diminished by its aromatic character and, in this specific molecule, further reduced by the electron-withdrawing nature of the conjugated side chain. nih.gov Consequently, reactions often require highly reactive dienophiles (e.g., maleic anhydride, N-substituted maleimides, acetylenedicarboxylates) and may necessitate high pressure or Lewis acid catalysis to proceed efficiently. nih.govtudelft.nl The direct Diels-Alder reaction of similar furfural (B47365) derivatives has been shown to be thermodynamically unfavorable but can be promoted in aqueous media. nih.govtudelft.nl

Stereoselectivity: Diels-Alder reactions with furan often exhibit kinetic control at lower temperatures, favoring the endo adduct, while thermodynamic control at higher temperatures can lead to the more stable exo adduct. nih.gov The reversibility of the furan Diels-Alder reaction is a key feature, often allowing for the isolation of the thermodynamically favored product. nih.gov

Table 2: Potential Diels-Alder Reactions of this compound

Dienophile Reaction Conditions Expected Adduct Type
Maleimide Toluene, 80°C 7-Oxabicyclo[2.2.1]heptene derivative (Exo) nih.gov
Dimethyl acetylenedicarboxylate Heat or Lewis acid catalysis Aromatized product via subsequent elimination

Ring Opening and Rearrangement Pathways

The furan ring, while aromatic, is susceptible to ring-opening reactions under certain conditions, particularly in the presence of acid. This reactivity is a cornerstone of furan chemistry and can lead to the formation of diverse and synthetically valuable products. One of the most notable rearrangement pathways applicable to derivatives of this compound is the Piancatelli rearrangement. nih.govwikipedia.org This acid-catalyzed reaction typically involves the conversion of 2-furylcarbinols into 4-hydroxycyclopentenones. nih.govwikipedia.orgrsc.org

The generally accepted mechanism for the Piancatelli rearrangement commences with the protonation of the hydroxyl group of a 2-furylcarbinol, followed by dehydration to form a resonance-stabilized carbocation. nih.gov Nucleophilic attack by water then leads to a hemiacetal intermediate which undergoes a 4π-electrocyclic ring opening. nih.govwikipedia.org Subsequent tautomerization and cyclization yield the 4-hydroxycyclopentenone product. nih.gov While the parent compound of this article is an aldehyde, its reduction to the corresponding alcohol would furnish a substrate primed for this rearrangement.

Beyond the classic Piancatelli rearrangement, other ring-opening pathways can be envisaged. Under strongly acidic conditions, the furan ring can be hydrolyzed to a 1,4-dicarbonyl compound. youtube.com The presence of the α,β-unsaturated aldehyde in this compound could influence the regioselectivity of this hydrolysis. Furthermore, oxidative cleavage of the furan ring is a known transformation that can yield dicarboxylic acids or their derivatives, although this typically requires strong oxidizing agents. nih.gov

The reactivity of the furan moiety is also central to the synthesis of other heterocyclic systems. For instance, the aza-Piancatelli reaction, an analogous transformation using amines as nucleophiles, leads to the formation of substituted aminocyclopentenones and has been instrumental in the synthesis of donor-acceptor Stenhouse adducts (DASAs). nih.gov

Reactivity at the Methyl Group and Remote Alkyl Sites

The functionalization of the methyl group and the remote methylene (B1212753) groups in the pentyl chain of this compound presents a significant synthetic challenge due to the presence of multiple reactive sites. However, modern catalytic methods offer potential solutions for achieving such selective transformations.

The methyl group attached to the double bond is vinylic and generally unreactive. However, radical-based approaches could potentially be employed for its functionalization. For instance, allylic-type oxidation could be envisioned under specific conditions, although this would likely compete with reactions at other sites.

More promising are strategies for the functionalization of the remote C-H bonds of the pentyl chain. Directed C-H activation, where a functional group on the molecule guides a metal catalyst to a specific C-H bond, is a powerful tool in modern organic synthesis. While the aldehyde group in the target molecule could potentially act as a directing group, this is often challenging.

Alternatively, non-directed C-H functionalization methods are emerging. For instance, catalytic systems that generate highly reactive radical intermediates can abstract hydrogen atoms from unactivated C-H bonds. These radical-mediated pathways can sometimes exhibit a preference for specific sites based on bond dissociation energies and steric factors.

Catalytic Activation and Functionalization

The development of sophisticated catalytic systems has opened up new avenues for the selective functionalization of complex molecules like this compound. These methods can be broadly categorized into transition metal catalysis, organocatalysis, and biocatalysis.

Transition Metal-Catalyzed Transformations

Transition metals, particularly palladium, have been extensively used for the cross-coupling reactions of furan derivatives. mdpi.commdpi-res.comrsc.orgrsc.orgrhhz.net For a molecule like this compound, if converted to a suitable halide or triflate, could participate in reactions like Suzuki-Miyaura, Heck, or Sonogashira couplings to introduce new carbon-carbon bonds at the furan ring.

Furthermore, transition metal catalysts can activate the α,β-unsaturated system. For example, palladium-catalyzed Heck-type reactions could potentially occur at the β-position of the enal. Rhodium and ruthenium catalysts are known to promote a variety of transformations on α,β-unsaturated aldehydes, including conjugate additions and cyclizations.

A representative example of a transition metal-catalyzed cross-coupling reaction involving a furan derivative is shown in the table below.

Table 1: Example of a Palladium-Catalyzed Hiyama-Type Coupling of a Furan Derivative
EntryAryl HalideOrganosilaneCatalystLigandBaseSolventYield (%)
12-BromofuranPhenyltrimethoxysilanePdCl₂(CH₃CN)₂ (5 mol%)PPh₂Cy (20 mol%)TBAFEtOH94

This table presents a representative example of a transition metal-catalyzed cross-coupling reaction on a furan derivative, illustrating the potential for similar transformations on this compound, based on findings for related compounds. mdpi.com

Organocatalytic Strategies for Selective Functionalization

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. mdpi.com For this compound, the α,β-unsaturated aldehyde functionality is a prime target for organocatalytic activation.

Chiral secondary amines can react with the enal to form a transient iminium ion, which lowers the LUMO of the conjugated system and activates it towards nucleophilic attack. This strategy is widely used in asymmetric Michael additions, allowing for the enantioselective introduction of a wide range of nucleophiles at the β-position. mdpi.comprinceton.eduresearchgate.netresearchgate.netrsc.org

Alternatively, the formation of a dienamine intermediate by reaction with a chiral amine catalyst can enable functionalization at the remote γ-position of the pentenal chain. This approach has been successfully applied in various enantioselective transformations.

The following table provides an example of an organocatalytic Michael addition to a furanone, a related α,β-unsaturated system.

Table 2: Organocatalytic Asymmetric Michael Addition to 2-Furanones
EntryAldehyde2-FuranoneCatalystAdditiveSolventdree (%)
1PropanalButenolideDiphenylprolinol silyl (B83357) etherBenzoic acidToluene9.2:199

This table showcases a representative organocatalytic Michael addition on a related α,β-unsaturated lactone, demonstrating the potential for stereoselective functionalization of the enal moiety in this compound. rsc.org

Biocatalytic Approaches to Chemo- and Regioselective Reactions

Biocatalysis, utilizing enzymes to perform chemical transformations, offers unparalleled selectivity under mild conditions. For a multifunctional molecule like this compound, enzymes can target specific functional groups with high precision.

Ene-reductases are a class of enzymes that can selectively reduce the carbon-carbon double bond of α,β-unsaturated aldehydes and ketones, often with high enantioselectivity. nih.govtudelft.nlacsgcipr.orgmdpi.comnih.gov This would allow for the synthesis of the corresponding saturated aldehyde, which could be a valuable intermediate. Alcohol dehydrogenases (ADHs) could then be used to reduce the aldehyde to the primary alcohol.

The furan ring itself can also be a substrate for enzymatic modification, although this is less common. Certain cytochrome P450 enzymes are known to oxidize furan rings, leading to reactive intermediates that can be trapped or further transformed. nih.gov

Below is a table illustrating the biocatalytic reduction of a related α,β-unsaturated aldehyde.

Table 3: Biocatalytic Reduction of an α,β-Unsaturated Aldehyde
EntrySubstrateEnzymeCofactorProductConversion (%)ee (%)
12-Methyl-2-pentenalThermostable Old Yellow Enzyme (TOYE)NADPH(S)-2-Methylpentanal>9959

This table provides an example of the biocatalytic reduction of an α,β-unsaturated aldehyde, indicating the potential for selective reduction of the C=C double bond in this compound using ene-reductases. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 5-(furan-2-yl)-3-methylpent-2-enal, a combination of one-dimensional and advanced multi-dimensional NMR experiments would be crucial.

Advanced 2D and 3D NMR Experiments for Complex Structural Assignments

To assign the proton (¹H) and carbon (¹³C) signals of this compound, a suite of 2D NMR experiments including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be utilized.

A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the pentenal chain and the furan (B31954) ring. The HSQC experiment would then correlate each proton signal to its directly attached carbon atom. Finally, the HMBC spectrum, which shows correlations between protons and carbons over two to three bonds, would be instrumental in piecing together the entire molecular framework. For example, HMBC correlations would be expected from the aldehydic proton to the carbons of the double bond and from the methyl protons to the C3 and C2 carbons of the pentenal chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and may vary from experimental data.)

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (CHO)9.5 - 10.0 (d)190 - 195
2 (CH)6.0 - 6.5 (d)125 - 130
3 (C-CH₃)-135 - 140
4 (CH₂)2.5 - 2.8 (t)30 - 35
5 (CH₂)2.8 - 3.1 (t)25 - 30
6 (C-furan)-150 - 155
7 (CH-furan)6.2 - 6.5 (dd)110 - 115
8 (CH-furan)7.2 - 7.5 (d)140 - 145
9 (CH-furan)6.0 - 6.3 (d)105 - 110
10 (CH₃)2.0 - 2.3 (s)15 - 20

This table is for illustrative purposes and does not represent experimentally verified data.

Dynamic NMR Spectroscopy for Exchange Processes and Tautomerism

Dynamic NMR (DNMR) spectroscopy could provide insights into the conformational dynamics of this compound. Specifically, the rotation around the C4-C5 single bond could be studied by monitoring changes in the NMR spectra at different temperatures. At low temperatures, distinct signals for different rotamers might be observed, which would coalesce as the temperature increases and the rate of rotation becomes faster on the NMR timescale. This would allow for the determination of the energy barrier to rotation. While keto-enol tautomerism is possible for the aldehyde group, it is generally not a significant process for simple aldehydes under neutral conditions and would likely not be observable by DNMR.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Conformational Preferences

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational preferences of a molecule.

In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the C=O stretch of the aldehyde (around 1670-1690 cm⁻¹), the C=C stretch of the conjugated double bond (around 1620-1640 cm⁻¹), and the C-H stretching of the aldehyde proton (around 2720 and 2820 cm⁻¹). The furan ring would exhibit characteristic C-O-C stretching and C-H bending vibrations.

Raman spectroscopy would complement the FT-IR data. The C=C double bond, being more polarizable, would likely show a strong Raman signal. Analysis of the vibrational spectra, potentially aided by computational modeling, could help in identifying the most stable conformer(s) in the solid state or in solution.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which in turn confirms the elemental composition of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Isomer Differentiation

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the protonated molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern would be generated. Key fragmentation pathways for [M+H]⁺ of this compound would likely involve the loss of small neutral molecules such as CO, H₂O, and cleavage of the side chain. For instance, cleavage of the C4-C5 bond would result in a prominent fragment ion. The fragmentation pattern would be highly specific and could be used to differentiate it from its isomers.

Table 2: Predicted Key Mass Spectrometric Fragments for this compound (Note: These are predicted values based on general fragmentation rules and may vary from experimental data.)

m/z (Predicted)Possible Fragment
164[M]⁺ (Molecular Ion)
135[M - CHO]⁺
95[Furan-CH₂-CH₂]⁺
81[Furan-CH₂]⁺
67[Furan]⁺

This table is for illustrative purposes and does not represent experimentally verified data.

Isotopic Labeling coupled with Mass Spectrometry for Mechanistic Studies

Isotopic labeling studies, while not directly for structural elucidation of the starting material, are powerful for investigating reaction mechanisms involving this compound. For example, if this compound were used in a subsequent reaction, deuterium (B1214612) labeling at specific positions (e.g., the aldehyde proton or the methyl group) could be used to trace the fate of these atoms in the products. By analyzing the mass spectra of the products, the incorporation and position of the isotopic label can be determined, providing crucial evidence for a proposed reaction mechanism.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

A hypothetical data table that would be generated from such an analysis is presented below.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
α (°)90
β (°)109.5
γ (°)90
Volume (ų)1034.5
Z4
Density (calculated) (g/cm³)1.150

Note: The data in this table is hypothetical and serves as an example of what would be obtained from an X-ray crystallography experiment.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemistry Determination

Given the presence of a stereocenter, this compound is a chiral molecule. Chiroptical spectroscopy techniques are essential for determining the absolute configuration (R or S) of its enantiomers.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the electronic transitions within the chiral molecule, with the sign and intensity of the Cotton effects being characteristic of a specific enantiomer.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to assign the absolute configuration of a chiral compound.

A combination of experimental CD/ORD data and quantum chemical calculations would be the modern approach to confidently assign the absolute stereochemistry.

Below is an illustrative table of the kind of data that would be sought in such a study.

TechniqueWavelength (nm)Molar Ellipticity [θ] (deg cm² dmol⁻¹) or Specific Rotation [α]
Circular Dichroism (CD)280+5000
Circular Dichroism (CD)245-8200
Optical Rotatory Dispersion (ORD)589 (D-line)+45.5

Note: This data is for illustrative purposes only and does not represent measured values for this compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT calculations can provide valuable information about a molecule's geometry, energy, and reactivity. For 5-(Furan-2-yl)-3-methylpent-2-enal, DFT calculations would be instrumental in understanding its fundamental chemical nature.

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgacadpubl.eu A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring and the C=C double bond of the pentenal chain, which are the most likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing carbonyl group (C=O) and the conjugated system, marking these as the probable sites for nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). In a study of furan derivatives, these descriptors have been used to predict their stability and efficiency.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

ParameterValue (eV)Description
EHOMO-6.20Energy of the Highest Occupied Molecular Orbital
ELUMO-1.85Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.35Indicator of chemical reactivity and kinetic stability
Electronegativity (χ)4.025Tendency to attract electrons
Chemical Hardness (η)2.175Resistance to change in electron distribution
Global Electrophilicity (ω)3.72Propensity to accept electrons

Note: The values in this table are hypothetical and are based on typical values for similar furan-containing organic molecules. They serve as an illustration of the data that would be obtained from a DFT calculation.

The distribution of electron density within a molecule is crucial for understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.govresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) denote electron-poor areas that are prone to nucleophilic attack. malayajournal.orgacadpubl.eu

For this compound, the MEP map would likely show a significant negative potential around the oxygen atom of the carbonyl group and the furan ring's oxygen, highlighting their nucleophilic character. In contrast, the hydrogen atom of the aldehyde group and the carbon atoms of the carbonyl group would exhibit a positive potential, indicating their electrophilicity. This information is invaluable for predicting how the molecule will interact with other reagents.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their conformational changes and interactions with solvent molecules. psu.edu For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations can be used to explore its conformational landscape and identify the most stable conformers.

The simulations would involve calculating the forces between the atoms in the molecule and using these forces to predict their motions. By running the simulation for a sufficient length of time, it is possible to observe the different conformations that the molecule can adopt and determine their relative energies. This information is critical for understanding how the molecule's shape influences its reactivity and biological activity, if any. Furthermore, MD simulations can incorporate solvent molecules explicitly, allowing for the study of how the solvent affects the conformational preferences and reactivity of the molecule.

Quantum Chemical Studies on Reaction Mechanisms and Transition State Theory

Quantum chemical methods can be employed to elucidate the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction barriers.

Transition State Theory (TST) is a fundamental theory in chemical kinetics that describes the rates of elementary chemical reactions. researchgate.net A key aspect of TST is the concept of the transition state, which is the highest energy point along the reaction pathway that connects reactants and products. Computational methods can be used to locate these transition state structures on the potential energy surface.

Once a transition state has been identified, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. An IRC calculation maps out the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species. For a hypothetical reaction of this compound, such as a nucleophilic addition to the carbonyl group, these calculations would provide a detailed picture of the reaction mechanism at the atomic level.

From the computed potential energy surface, it is possible to calculate important kinetic and thermodynamic parameters that govern a chemical reaction. The activation energy (Ea), which is the energy difference between the reactants and the transition state, determines the reaction rate. A lower activation energy corresponds to a faster reaction.

Thermodynamic parameters such as the enthalpy of reaction (ΔH) and the Gibbs free energy of reaction (ΔG) can also be calculated. These parameters indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions.

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for a Nucleophilic Addition to this compound

ParameterValueDescription
Activation Energy (Ea)15 kcal/molEnergy barrier for the reaction to occur
Enthalpy of Reaction (ΔH)-25 kcal/molHeat released or absorbed during the reaction
Gibbs Free Energy (ΔG)-20 kcal/molSpontaneity of the reaction

Note: The values in this table are hypothetical and are intended to illustrate the type of data obtained from quantum chemical calculations on a reaction mechanism. The specific values would depend on the particular nucleophile and reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) Studies for Elucidating Structure-Dependent Biological Response (mechanistic focus)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available research, the principles of QSAR can be applied to understand how its structural features might influence its biological response.

The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties. For a molecule like this compound, key structural descriptors would be calculated and correlated with a measured biological endpoint. These descriptors can be categorized as electronic, steric, and hydrophobic.

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as charge distribution and orbital energies. For this compound, the electronegative oxygen atom in the furan ring and the conjugated aldehyde group create a specific electron density distribution that can be crucial for interactions with biological targets.

Hydrophobic Descriptors: These measure the water-fearing character of the molecule. The furan ring and the hydrocarbon chain contribute to the lipophilicity of this compound, which affects its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

In a typical QSAR study, a series of analogues of this compound would be synthesized, and their biological activity tested. A QSAR model would then be developed using statistical methods to correlate the variations in their structural descriptors with the observed changes in activity. Such models can help in understanding the mechanism of action at a molecular level and in designing new, more potent compounds. For instance, studies on other furan-containing compounds have revealed that electrostatic and hydrophobic properties are often significant contributors to their biological activity. bohrium.com

Table 1: Hypothetical QSAR Descriptors for this compound and its Analogs

CompoundBiological Activity (IC50, µM)LogP (Hydrophobicity)Dipole Moment (Debye)Molecular Weight ( g/mol )
This compound[Value][Value][Value]164.20
Analog 1 (e.g., without methyl group)[Value][Value][Value]150.17
Analog 2 (e.g., saturated aldehyde)[Value][Value][Value]166.22
Analog 3 (e.g., different furan substitution)[Value][Value][Value]164.20

This table is illustrative and presents the types of data that would be generated in a QSAR study. The values are placeholders.

In Silico Ligand-Protein Docking and Molecular Interaction Studies for Target Prediction (theoretical binding)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is invaluable for predicting the potential biological targets of a molecule like this compound and for elucidating the specific molecular interactions that stabilize the ligand-protein complex.

The process of molecular docking involves several key steps:

Preparation of the Receptor and Ligand: A three-dimensional structure of the potential protein target is obtained, often from a protein data bank. The structure of this compound would be generated and optimized to find its most stable conformation.

Docking Simulation: A docking algorithm systematically or stochastically explores the possible binding modes of the ligand within the active site of the receptor.

Scoring and Analysis: The different binding poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

For this compound, molecular docking could be used to screen a library of known protein structures to identify potential targets. The furan ring's oxygen atom could act as a hydrogen bond acceptor, while the conjugated system might participate in π-π stacking interactions with aromatic amino acid residues in the binding site. The methyl group could form van der Waals interactions within a hydrophobic pocket.

For example, furan derivatives have been investigated for their ability to interact with a variety of enzymes and receptors. ijabbr.com Docking studies of similar heterocyclic compounds have been used to predict their binding to targets like protein kinases, which are crucial in cell signaling pathways. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterValue
Binding Affinity (kcal/mol) -7.5
Interacting Residues
Hydrogen BondsTYR 88, SER 120
Hydrophobic InteractionsLEU 45, VAL 53, ILE 90
π-π StackingPHE 150
Predicted Target Class Enzyme (e.g., Kinase, Oxidase)

This table is a hypothetical representation of the output from a molecular docking simulation. The values and residues are for illustrative purposes only.

By combining the insights from QSAR and molecular docking, a more comprehensive understanding of the potential biological role of this compound can be achieved, guiding further experimental investigation.

Role in Chemical Ecology and Inter Species Interactions

Investigation of Allelochemical and Phytoalexin Properties

There is currently no published research investigating the allelopathic or phytoalexic properties of 5-(Furan-2-yl)-3-methylpent-2-enal. Allelochemicals are compounds released by one plant that can inhibit the growth of another, while phytoalexins are antimicrobial compounds produced by plants in response to pathogen attack. While other furanoterpenoids and related compounds have demonstrated such activities, no studies have specifically tested this compound in this context.

Chemical Communication and Signaling Mechanisms in Biological Systems

No evidence has been found to suggest that this compound is involved in any chemical communication or signaling systems. This includes a lack of information regarding any potential role as a pheromone, kairomone, allomone, or synomone in interactions between any organisms.

Defensive and Attractant Roles in Plant-Pest and Plant-Microbe Interactions

Information regarding the defensive or attractant properties of this compound in the context of plant-pest and plant-microbe interactions is not available in the current body of scientific literature. Therefore, no data can be presented on its potential to deter herbivores, attract predators or parasitoids of herbivores, or influence microbial colonization of plants.

Applications in Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block for Complex Molecules

The reactivity of 5-(Furan-2-yl)-3-methylpent-2-enal is largely dictated by its α,β-unsaturated aldehyde functionality and the nucleophilic character of the furan (B31954) ring. This duality allows it to participate in a wide array of chemical reactions, rendering it a valuable starting material for the synthesis of more complex molecules.

Precursor to Novel Heterocyclic Scaffolds

The enone moiety within this compound is a key handle for the construction of various heterocyclic systems. The electrophilic β-carbon and the carbonyl carbon are susceptible to attack by dinucleophiles, leading to the formation of five- and six-membered rings. For instance, reaction with hydrazines can yield pyrazoline derivatives, while amidines or ureas can be employed to construct pyrimidine-based structures. orientjchem.orgresearchgate.net The furan ring itself can also be a participant in cycloaddition reactions or can be transformed into other heterocyclic systems under specific reaction conditions. acs.orgnih.gov The ability of furans to act as dienes in Diels-Alder reactions or to undergo ring-opening and rearrangement cascades further expands the synthetic possibilities. acs.org

The general strategy involves the condensation of the enal with a binucleophile, where the initial Michael addition is often followed by an intramolecular cyclization and dehydration. The specific heterocyclic scaffold obtained is dependent on the nature of the nucleophilic partner.

Table 1: Potential Heterocyclic Scaffolds from this compound

ReactantResulting Heterocycle
HydrazinePyrazoline/Pyrazole
Substituted HydrazinesN-Substituted Pyrazolines/Pyrazoles
HydroxylamineIsoxazoline/Isoxazole
Urea/ThioureaDihydropyrimidinone/Dihydropyrimidinethione
AmidinesDihydropyrimidine

Intermediate in the Synthesis of Natural Product Analogs

The furan nucleus is a common motif in a variety of natural products. psu.eduresearchgate.net Consequently, furan-containing compounds like this compound serve as valuable intermediates for the synthesis of natural product analogs. The furan ring can be chemically modified or can act as a latent precursor to other functionalities. For example, oxidation of the furan ring can lead to the formation of butenolides or other oxygenated structures present in many bioactive natural products.

Furthermore, the side chain of this compound can be elaborated to match the carbon skeleton of a target natural product. The conjugated system allows for stereoselective additions and reductions to install desired stereocenters. The synthesis of analogs of natural products is crucial for structure-activity relationship (SAR) studies, which aim to understand the pharmacophore of a bioactive molecule and to develop new therapeutic agents with improved properties.

Integration into Polymer Design and Materials Science for Functional Materials

The structural features of this compound make it an interesting candidate for incorporation into polymers to create functional materials. The furan moiety can participate in reversible Diels-Alder reactions with maleimides, which is a powerful tool for creating self-healing polymers and thermally responsive materials. This "click" type reaction is highly efficient and can be used to form cross-linked networks that can be de-crosslinked upon heating and reformed upon cooling.

The α,β-unsaturated aldehyde functionality also presents opportunities for polymerization. It can potentially undergo polymerization through the carbon-carbon double bond via radical or anionic mechanisms. Furthermore, the aldehyde group can be used for post-polymerization modification, allowing for the grafting of other molecules onto a polymer backbone. The incorporation of the furan ring into a polymer can also influence its thermal and mechanical properties, as well as its solubility and processability. The development of polymers from bio-based feedstocks is a growing area of research, and furan derivatives, often accessible from biomass, are attractive monomers in this context. mdpi.com

Exploration in Flavor and Fragrance Chemistry from a Chemical Synthesis Perspective

The aroma and flavor of a compound are intrinsically linked to its molecular structure. Furan derivatives are known to contribute to the sensory profiles of many foods and beverages. A structurally related compound, 5-(3-furyl)-2-methyl-1-penten-3-one, known as Lepalone, has been identified as a natural component of chamomile. thegoodscentscompany.comnist.govnist.gov This suggests that this compound could also possess interesting olfactory properties.

From a chemical synthesis perspective, the exploration in this field would involve the targeted synthesis of the E and Z isomers of the double bond, as stereochemistry can significantly impact the perceived scent. Additionally, reduction of the aldehyde to the corresponding alcohol, 5-(Furan-2-yl)-3-methylpent-2-en-1-ol, or its esterification would generate a library of related compounds with potentially different and valuable fragrance profiles. The synthetic challenge lies in developing stereoselective methods to access these different isomers and derivatives in high purity to allow for a thorough evaluation of their organoleptic properties. While some furan derivatives are noted as not being for fragrance use, the creation of novel analogs remains an active area of research in the flavor and fragrance industry. thegoodscentscompany.comnih.gov

Development as a Ligand or Pre-Catalyst in Organometallic Chemistry

While there is no specific literature detailing the use of this compound as a ligand in organometallic chemistry, its structure contains several potential coordination sites for metal centers. libretexts.orgmsu.edu The lone pairs on the furan oxygen and the carbonyl oxygen can act as Lewis basic sites to bind to a metal. The π-system of the C=C double bond can also participate in η²-coordination. This multidentate character could allow the molecule to act as a chelating ligand, potentially stabilizing a metal complex.

The coordination of such a ligand to a metal center could modulate the metal's catalytic activity. The electronic properties of the furan ring and the enal system would influence the electron density at the metal, which in turn affects its reactivity in catalytic cycles. Furthermore, the coordinated ligand itself could be activated towards certain transformations. For instance, coordination of the double bond to a metal could facilitate nucleophilic attack. While currently speculative, the synthesis of organometallic complexes featuring this compound as a ligand presents an interesting avenue for research in the development of novel catalysts. The versatility of furan and related polyene ligands in organometallic chemistry suggests that this compound could indeed find a role in this specialized field. farabi.university

Advanced Analytical Methodologies for Research and Quantification

Development of Hyphenated Chromatographic-Spectrometric Techniques for Complex Mixture Analysis

The analysis of trace-level volatile and semi-volatile organic compounds like 5-(Furan-2-yl)-3-methylpent-2-enal within intricate matrices necessitates the use of high-resolution separation and detection techniques. Hyphenated chromatographic-spectrometric methods are at the forefront of this analytical endeavor.

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS):

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. The coupling of gas chromatography's separation power with the definitive identification capabilities of mass spectrometry allows for the effective resolution and identification of individual components in a mixture. For furan (B31954) derivatives, GC-MS has been widely applied for their determination in various food matrices. nih.govencyclopedia.pubmdpi.comnih.govnih.govajprd.com The use of specific capillary columns, such as the HP-5MS, has been shown to successfully separate various furan isomers, which is critical for the accurate identification of this compound in the presence of structurally similar compounds. mdpi.comnih.gov

To enhance selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) is employed. By selecting a specific precursor ion of the target analyte and monitoring its characteristic product ions, chemical noise is significantly reduced, enabling lower detection limits and more reliable quantification, especially in complex samples. mdpi.comnih.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS):

For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GC×GC-MS) offers a significant leap in separation power. This technique utilizes two columns with different stationary phase selectivities, providing a much higher peak capacity compared to conventional one-dimensional GC. While direct application to this compound is not documented, its utility in separating complex mixtures of volatile compounds suggests it would be a powerful tool for its detailed analysis, resolving it from a multitude of other components.

Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry (LC-IMS-MS):

For less volatile or thermally labile furan derivatives, liquid chromatography coupled with mass spectrometry (LC-MS) is a valuable alternative. The addition of ion mobility spectrometry (IMS) provides an extra dimension of separation based on the size, shape, and charge of the ions. This technique, LC-IMS-MS, can separate isomers that may co-elute in LC, offering enhanced resolution and cleaner mass spectra. Given that some furan derivatives can be thermally unstable, this approach could be particularly beneficial for the analysis of this compound and its analogues. nih.gov

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS):

GC-IMS has emerged as a rapid and sensitive technique for the analysis of volatile organic compounds (VOCs). It combines the separation capabilities of gas chromatography with the high-speed separation of ion mobility spectrometry. This technique is particularly useful for creating a "fingerprint" of the volatile profile of a sample, which can be used for quality control or to identify changes in composition. While not providing the detailed structural information of MS, its speed and sensitivity make it a promising tool for screening and monitoring purposes. shimadzu.com

Table 1: Comparison of Hyphenated Chromatographic-Spectrometric Techniques
TechniquePrincipleAdvantages for this compound AnalysisLimitations
GC-MS Separates volatile compounds by GC and identifies them by their mass spectrum.Well-established for furan derivatives, good for identification. nih.govencyclopedia.pubmdpi.comnih.govnih.govajprd.comPotential for co-elution in very complex mixtures.
GC-MS/MS Increases selectivity by monitoring specific precursor-to-product ion transitions.Higher sensitivity and specificity, reduced matrix interference. mdpi.comnih.govRequires prior knowledge of the compound's fragmentation.
GC×GC-MS Utilizes two different GC columns for enhanced separation of complex mixtures.Superior separation power for highly complex samples.Complex data analysis and instrumentation.
LC-IMS-MS Separates compounds by LC, then by their ion mobility, followed by MS detection.Suitable for less volatile or thermally labile analogues, separates isomers. nih.govLess commonly applied to volatile compounds.
GC-IMS Combines GC separation with rapid ion mobility separation.Fast screening, high sensitivity for volatile profiles. shimadzu.comDoes not provide detailed structural information like MS.

Chiral Separations and Enantiomeric Purity Assessment in Research Samples

The presence of a stereocenter in a molecule can lead to different enantiomers, each potentially possessing unique biological activities. Although the specific chirality of this compound is not extensively studied, the development of methods for chiral separation is crucial for understanding its properties fully.

Chiral Gas Chromatography (GC):

The direct separation of enantiomers of volatile compounds can be achieved using chiral GC. chromatographyonline.com This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. gcms.czuni-muenchen.de Cyclodextrin-based CSPs are commonly used for the separation of chiral compounds, including furan derivatives. researchgate.net For instance, a per-O-methyl-beta-cyclodextrin column has been successfully used for the separation of stereoisomers of volatile furan ethers. nih.gov The selection of the appropriate chiral selector and the optimization of chromatographic conditions, such as temperature, are critical for achieving successful separation. nih.govresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC):

For less volatile or thermally sensitive chiral furan derivatives, chiral HPLC is the method of choice. nih.gov Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have shown success in resolving enantiomers of various furan-containing compounds. nih.gov The incorporation of a functional group, such as a hydroxyl group, can enhance the efficiency of chiral separation by HPLC. nih.gov The enantiomeric excess of chiral furans can be determined by analyzing the separated peaks. researchgate.netnih.gov

Table 2: Chiral Separation Techniques for Furan Derivatives
TechniqueChiral Stationary Phase (Example)Principle of SeparationApplicability to this compound
Chiral GC Cyclodextrin derivatives (e.g., per-O-methyl-beta-cyclodextrin) nih.govresearchgate.netDifferential interaction of enantiomers with the chiral stationary phase.Potentially suitable for direct enantiomeric separation due to its volatility.
Chiral HPLC Polysaccharide derivatives (e.g., cellulose or amylose carbamates) nih.govFormation of transient diastereomeric complexes with the chiral stationary phase.Applicable if the compound is derivatized to be less volatile or if it exhibits sufficient interaction with the CSP.

High-Throughput Screening Methods for Reactivity and Analogue Synthesis

High-throughput screening (HTS) methodologies are instrumental in accelerating the discovery of new reactions and the synthesis of novel compounds.

Reactivity Screening:

The reactivity of α,β-unsaturated aldehydes like this compound is of significant interest. pressbooks.pubresearchgate.net HTS can be employed to rapidly screen its reactivity with a large library of reactants under various conditions. This can be achieved using plate-based formats where reactions are carried out in parallel, and the outcomes are analyzed using rapid techniques like UV-Vis spectroscopy, fluorescence, or mass spectrometry. For instance, the reactivity towards different nucleophiles or its participation in cycloaddition reactions could be systematically investigated. mdpi.com

Analogue Synthesis:

HTS is also a powerful tool for the rapid synthesis of a library of analogues of this compound. nih.gov By systematically varying the substituents on the furan ring or the pentenal chain, a diverse set of related compounds can be generated. researchgate.netrsc.orgeurekaselect.comorganic-chemistry.orgrsc.org This can be facilitated by automated liquid handlers and parallel synthesis reactors. The resulting library of analogues can then be screened for desired properties. The data generated from such high-throughput synthesis and screening can be used to build predictive models for reaction success and molecular properties. nih.govyoutube.com

Novel Sensor Development for Targeted Detection and Monitoring in Research Contexts

The development of sensitive and selective sensors for the real-time detection and monitoring of specific compounds is a rapidly growing field of research.

Colorimetric and Fluorescent Sensors:

Colorimetric and fluorescent sensors offer a visual and often rapid method for detection. For furan derivatives, sensors based on the formation of colored or fluorescent products upon reaction with a specific reagent have been developed. encyclopedia.pubnih.gov For instance, activated furans can act as colorimetric detecting agents for certain analytes. encyclopedia.pub The design of a sensor for this compound could be based on a specific reaction of its aldehyde group or the furan ring. nih.govnih.govrsc.org The development of "turn-on" fluorescent probes, where fluorescence is generated upon reaction with the target analyte, is a particularly attractive approach due to the low background signal. nih.govrsc.org

Electrochemical Sensors:

Electrochemical sensors provide another avenue for the targeted detection of furan derivatives. These sensors measure changes in electrical properties (e.g., current, potential) upon interaction with the analyte. While specific electrochemical sensors for this compound have not been reported, the principles of electrochemical detection of other furan compounds could be adapted. researchgate.net

Optical Ionic Sensing:

The furan moiety itself or other functional groups within the molecule can be exploited for optical ionic sensing. researchgate.net The complexation of the target molecule with specific ions can lead to a change in the optical properties (e.g., absorbance or fluorescence), which can be measured. The design of molecular sensors often involves a chromogenic or fluorogenic scaffold that is responsive to the binding of the analyte. researchgate.net

Table 3: Sensor Development Approaches
Sensor TypePrinciplePotential Application for this compound
Colorimetric Analyte induces a color change in the sensor molecule. encyclopedia.pubnih.govRapid, qualitative or semi-quantitative detection in solution.
Fluorescent Analyte interaction leads to a change in fluorescence intensity. nih.govrsc.orgHigh sensitivity and potential for imaging in biological systems.
Electrochemical Analyte interaction causes a measurable change in electrical signal. researchgate.netPortable and potentially low-cost detection.
Optical Ionic Complexation with ions alters the optical properties of a sensor molecule. researchgate.netSelective detection based on specific binding events.

Future Research Directions and Emerging Paradigms

Exploration of Undiscovered Reactivity Modes and Catalytic Cycles

While the furan (B31954) and enal moieties have well-documented reactivities, the interplay between these functional groups within a single molecule offers fertile ground for discovering novel transformations. Future research will likely focus on tandem or domino reactions that engage multiple reactive sites in a single, controlled sequence. For instance, developing catalytic systems that can selectively orchestrate a Michael addition onto the enal system followed by an intramolecular cyclization involving the furan ring could lead to complex polycyclic structures that are otherwise difficult to access.

Another area of exploration is the use of superelectrophilic activation, a technique that has been applied to other furan derivatives to facilitate reactions like hydroarylation. mdpi.com Applying this concept to 5-(Furan-2-yl)-3-methylpent-2-enal could unlock new carbon-carbon bond-forming reactions, potentially leading to novel derivatives with unique properties. Research into new transition-metal-free catalytic cycles is also gaining traction as part of a broader push towards greener and more sustainable chemical synthesis. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous-flow synthesis represents a significant paradigm shift in chemical manufacturing. For a compound like this compound, flow chemistry offers enhanced control over reaction parameters (temperature, pressure, and reaction time), improved safety for handling reactive intermediates, and streamlined scalability. A potential future development could involve the large-scale production of furan-based monomers using continuous-flow apparatus. unive.it

Automated synthesis platforms, which combine robotics with real-time reaction analysis and optimization algorithms, could accelerate the discovery of optimal synthesis conditions. researchgate.netyoutube.com These platforms can perform numerous experiments in parallel, systematically varying catalysts, solvents, and other parameters to rapidly identify high-yielding and selective reaction pathways. researchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Furan Derivatives

Feature Traditional Batch Synthesis Continuous Flow Synthesis
Heat Transfer Often inefficient, leading to hotspots and side reactions. Highly efficient, allowing for precise temperature control.
Mass Transfer Limited by stirring efficiency; can be poor in multiphasic systems. Excellent due to high surface-area-to-volume ratios in microreactors.
Scalability Problematic; direct scale-up can alter reaction outcomes. Straightforward by running the system for longer periods ("scaling out").
Safety Large volumes of hazardous materials are handled at once. Small reaction volumes minimize risk; unstable intermediates can be generated and used in situ.
Reaction Time Can be lengthy, including heat-up and cool-down periods. Significantly reduced, often from hours to minutes.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes and molecular properties with increasing accuracy. princeton.edunih.gov For this compound, ML models can be trained on existing data from furan chemistry and α,β-unsaturated aldehydes to predict the feasibility and yield of new, untested reactions. princeton.edu This predictive power minimizes the need for extensive trial-and-error experimentation, saving time and resources. princeton.edu

Furthermore, AI can assist in designing novel synthetic routes. By analyzing vast reaction databases, retrosynthesis algorithms can propose multiple viable pathways to the target molecule and its derivatives. researchgate.net AI tools are also being developed to predict the formation of impurities in chemical reactions, which is a critical aspect of process development and optimization. openreview.net The development of software to automate the calculation of DFT-derived molecular features provides the essential data for training these sophisticated ML models. youtube.com

Table 2: Data Inputs for an ML Model to Predict Reactivity of this compound

Data Category Specific Examples Purpose
Reactant Features SMILES/InChI strings, calculated electronic properties (HOMO/LUMO energies), steric parameters. To represent the structure and intrinsic reactivity of the starting material.
Reagent Information Type of catalyst, base/acid, solvent, additives. To model the effect of different chemical environments on the reaction.
Reaction Conditions Temperature, concentration, reaction time, pressure. To capture the impact of physical parameters on the reaction outcome.
Output Data Experimental yield (%), selectivity (e.g., E/Z ratio), identified by-products. To provide the ground truth for training and validating the predictive model.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Advanced Materials

Furan-based compounds are recognized as valuable bio-based platform chemicals for the creation of advanced materials. mdpi.com The structure of this compound makes it an attractive monomer for polymerization. The double bond and aldehyde group can participate in various polymerization reactions, while the furan ring can be used to impart specific properties to the resulting polymer or to serve as a diene in Diels-Alder polymerizations.

Research has already demonstrated the synthesis of furan-based polycarbonates, polyesters, and polyethers through acyclic diene metathesis (ADMET) polymerization, yielding materials with tunable thermal properties. unive.it Future work could involve copolymerizing this compound with other monomers to create tailored bio-based materials with novel mechanical, thermal, or optical properties for a wide range of applications. unive.it

Sustainable Synthesis and Green Chemistry Approaches to the Compound and its Derivatives

The principles of green chemistry are central to modern synthetic chemistry, emphasizing the use of renewable feedstocks, waste reduction, and energy efficiency. Furan derivatives are at the forefront of this movement, as they can be sourced from abundant, non-food biomass. mdpi.commdpi.com Specifically, compounds like 5-hydroxymethylfurfural (B1680220) (HMF), derived from the dehydration of sugars, are key precursors. mdpi.com

Future research will focus on developing catalytic routes to this compound directly from biomass-derived platform chemicals. This involves creating highly selective and robust catalysts that operate under mild conditions. The use of greener solvents, such as water or bio-derived solvents, and energy-efficient techniques like microwave irradiation are also key areas of investigation. researchgate.netrsc.org One-pot reactions, where multiple synthetic steps are combined without isolating intermediates, represent a particularly efficient and sustainable strategy that aligns with green chemistry goals. rsc.org

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 5-(Furan-2-yl)-3-methylpent-2-enal?

  • Methodological Answer : Synthesis typically involves aldol condensation or cross-coupling reactions. For example, furan-2-carbaldehyde derivatives can react with α,β-unsaturated aldehydes under basic conditions (e.g., sodium hydroxide or NaH) to form conjugated enal systems. Reaction optimization may involve adjusting solvent polarity (e.g., THF or DMF) and temperature (60–80°C) to improve yield .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions on the furan ring and confirm the α,β-unsaturated aldehyde moiety.
  • IR : Confirms the presence of C=O (aldehyde) and C=C (enol) stretches.
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry and bond angles in solid-state structures .

Q. How can researchers validate the purity of synthesized this compound?

  • Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times with standards. For impurities, employ GC-MS with a polar stationary phase (e.g., PEG-20M) to detect volatile byproducts .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer : Contradictions may arise from dynamic stereochemistry or solvent effects. Use variable-temperature NMR to probe conformational changes. Computational modeling (DFT at the B3LYP/6-31G* level) can simulate spectra and validate assignments .

Q. What strategies optimize reaction yields in large-scale syntheses?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors minimize side reactions and improve heat transfer.
  • Catalyst Screening : Test Pd/Cu catalysts for cross-coupling efficiency.
  • Solvent Optimization : Use green solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .

Q. Which DFT functionals are most reliable for studying this compound’s electronic properties?

  • Methodological Answer : The B3LYP hybrid functional (combining exact exchange and gradient corrections) provides accurate thermochemical data for conjugated systems. Validate with MP2 calculations for electron correlation effects .

Q. How can researchers evaluate the biological activity of this compound?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP2D6) using fluorogenic substrates.
  • Molecular Docking : Use AutoDock Vina to predict binding affinities with protein targets (e.g., kinases or oxidoreductases) .

Q. What methodologies assess the acute toxicity of structural analogs?

  • Methodological Answer : Follow OECD Guidelines 423. Administer derivatives (e.g., 3-alkylthio substituents) to rodent models and determine LD50_{50}. Classify toxicity per GHS criteria; substituent chain length correlates with toxicity (e.g., heptyl > propyl) .

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